Olamufloxacin vs. Levofloxacin, Ciprofloxacin, and Sparfloxacin: Gram-Positive MIC90 Potency Advantage for MRSA and S. pneumoniae
Olamufloxacin demonstrates a quantitatively superior Gram-positive antibacterial spectrum relative to levofloxacin, ciprofloxacin, and sparfloxacin. Against methicillin-resistant S. aureus (MRSA), olamufloxacin achieved an MIC90 of 1.56 µg/mL, which represents a 16-fold greater potency than sparfloxacin (MIC90 ~25 µg/mL) and levofloxacin (MIC90 ~25 µg/mL), and a 64-fold greater potency than ciprofloxacin (MIC90 >100 µg/mL) in a standardized broth microdilution assay . In a second independent study of 196 clinical respiratory isolates, olamufloxacin exhibited 2- to 32-fold greater activity than ofloxacin, ciprofloxacin, and sparfloxacin against MSSA, MRSA, and S. pneumoniae; the MIC50 and MIC90 of olamufloxacin for S. pneumoniae were 0.06 and 0.12 µg/mL respectively, compared with 1 and 2 µg/mL for ciprofloxacin and 0.25 and 0.5 µg/mL for sparfloxacin .
| Evidence Dimension | In vitro antibacterial potency: MIC90 against MRSA and S. pneumoniae clinical isolates |
|---|---|
| Target Compound Data | MRSA MIC90: 1.56 µg/mL (Takahashi 1997); MRSA MIC90: 2 µg/mL, S. pneumoniae MIC50/MIC90: 0.06/0.12 µg/mL (Watanabe 1999) |
| Comparator Or Baseline | Levofloxacin MRSA MIC90: ~25 µg/mL; Ciprofloxacin MRSA MIC90: >100 µg/mL; Sparfloxacin MRSA MIC90: ~25 µg/mL; Ciprofloxacin S. pneumoniae MIC50/MIC90: 1/2 µg/mL; Sparfloxacin S. pneumoniae MIC50/MIC90: 0.25/0.5 µg/mL |
| Quantified Difference | Olamufloxacin 16-fold more potent than sparfloxacin/levofloxacin and 64-fold more potent than ciprofloxacin against MRSA; 2- to 32-fold more potent than ciprofloxacin and sparfloxacin against Gram-positive respiratory pathogens overall |
| Conditions | Broth microdilution; cation-adjusted Mueller-Hinton broth; inoculum ~5×10⁵ CFU/mL; 37°C, 20 h incubation; Japan Society of Chemotherapy standard method; 20 isolates per species |
Why This Matters
Researchers evaluating fluoroquinolone reference standards for Gram-positive antibacterial screening programs can expect olamufloxacin to provide an MIC readout that is quantitatively distinguishable from levofloxacin or ciprofloxacin by 1-2 orders of magnitude against MRSA, making it a suitable positive-control candidate for comparator-based SAR studies.
- [1] Takahashi Y, Masuda N, Otsuki M, Miki M, Nishino T. In vitro activity of HSR-903, a new quinolone. Antimicrob Agents Chemother. 1997 Jun;41(6):1326-1330. doi:10.1128/AAC.41.6.1326. View Source
- [2] Watanabe A, Tokue Y, Takahashi H, Kikuchi T, Kobayashi T, Gomi K, Fujimura S, Nukiwa T. In vitro activity of HSR-903, a new oral quinolone, against bacteria causing respiratory infections. Antimicrob Agents Chemother. 1999 Jul;43(7):1767-1768. doi:10.1128/AAC.43.7.1767. View Source
